Isosorbide dinitrate is a nitrate ester and a glucitol derivative. It has a role as a vasodilator agent and a nitric oxide donor. A vasodilator used in the treatment of angina pectoris. Its actions are similar to nitroglycerin but with a slower onset of action. Isosorbide dinitrate is a Nitrate Vasodilator. The physiologic effect of isosorbide dinitrate is by means of Vasodilation. Isosorbide Dinitrate is the dinitrate salt form of isosorbide, an organic nitrate with vasodilator activity. Isosorbide dinitrate relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle, resulting in dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition, isosorbide dinitrate relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area. (NCI05) A vasodilator used in the treatment of ANGINA PECTORIS. Its actions are similar to NITROGLYCERIN but with a slower onset of action. See also: Isosorbide (has active moiety); Hydralazine hydrochloride; Isosorbide dinitrate (component of).
Mechanism of Action
Isosorbide dinitrate functions as a nitric oxide donor. [] It is metabolized within the body to release nitric oxide (NO), a potent vasodilator. [, ] NO exerts its effects by activating guanylate cyclase within vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels. [, ] Elevated cGMP promotes smooth muscle relaxation, resulting in vasodilation. [, ]
Applications
7.1 Cardiovascular Research: Isosorbide dinitrate serves as a valuable tool in cardiovascular research, particularly in studying the role of nitric oxide in regulating vascular tone and blood flow. [, , , , , ] Researchers utilize Isosorbide dinitrate to induce controlled vasodilation, allowing for the investigation of various cardiovascular phenomena. [, , , ]
7.2 Animal Models of Disease: Isosorbide dinitrate plays a role in establishing animal models for studying cardiovascular diseases, such as portal hypertension. [] Researchers utilize its effects on blood pressure and vascular tone to mimic disease states and investigate potential therapeutic interventions. []
7.3 Investigating Airway Reactivity: Isosorbide dinitrate is employed in research exploring airway reactivity, particularly in the context of asthma. [, ] Its ability to influence nitric oxide levels in the airways allows researchers to study its role in regulating bronchoconstriction and inflammation. []
7.4 Gastrointestinal Motility Studies: While not extensively covered in the provided papers, Isosorbide dinitrate has been used in research investigating its potential effects on gastrointestinal motility, particularly gastric emptying. [] These studies explore the role of nitric oxide in regulating gastrointestinal smooth muscle function. []
Future Directions
8.1 Elucidating the interplay between Isosorbide dinitrate and other vasodilators: Further research could delve into the potential synergistic or antagonistic interactions between Isosorbide dinitrate and other commonly used vasodilators, providing insights into optimizing combination therapies for cardiovascular diseases. [, ]
8.2 Investigating the long-term effects of Isosorbide dinitrate on vascular function: While widely used in acute settings, more research is needed to understand the long-term impact of Isosorbide dinitrate on vascular health, particularly in chronic disease states. [, ]
8.3 Exploring the potential of novel delivery systems for Isosorbide dinitrate: Research into alternative delivery methods, such as sustained-release formulations or targeted delivery systems, could enhance its therapeutic efficacy and minimize potential side effects. [, , ]
Related Compounds
Isosorbide-5-mononitrate
Relevance: Isosorbide-5-mononitrate is a major metabolite of Isosorbide Dinitrate and shares its pharmacological actions. [, , ] It is structurally similar to Isosorbide Dinitrate, with one less nitrate group. [, ] The presence of this metabolite contributes to the overall therapeutic effect of Isosorbide Dinitrate.
Isosorbide-2-mononitrate
Compound Description: Isosorbide-2-mononitrate is another active metabolite of Isosorbide Dinitrate, generated through metabolic processes. [, ] It exhibits inhibitory effects on platelet aggregation, particularly when induced by ADP and adrenaline. [] This metabolite also demonstrated synergy with prostacyclin in inhibiting platelet aggregation. []
Relevance: Isosorbide-2-mononitrate is a metabolite of Isosorbide Dinitrate and contributes to its overall pharmacological profile. [, ] It shares structural similarities with Isosorbide Dinitrate but differs in the position of one nitrate group. [] This subtle structural variation may contribute to the distinct antiplatelet effects observed with Isosorbide-2-mononitrate. []
Isosorbide
Compound Description: Isosorbide is the fully denitrated form of both Isosorbide Dinitrate and its mononitrate metabolites. [] It is formed as an end product of Isosorbide Dinitrate metabolism in the lung. []
Relevance: Isosorbide represents the final metabolic product of Isosorbide Dinitrate after the cleavage of both nitrate ester groups. [] Despite lacking the nitrate groups responsible for the vasodilatory effects of Isosorbide Dinitrate, understanding its formation kinetics is crucial for comprehending the overall pharmacokinetic profile of Isosorbide Dinitrate. []
Nitroglycerin
Compound Description: Nitroglycerin is another organic nitrate vasodilator frequently used in the management of ischemic heart disease. [, , , ] Like Isosorbide Dinitrate, it is effective in relieving angina. [] It has a shorter duration of action compared to Isosorbide Dinitrate. [] Nitroglycerin's availability during intravenous administration can be affected by sorption into plastic infusion equipment. []
Sodium Nitroprusside
Compound Description: Sodium Nitroprusside is a potent vasodilator that acts directly on smooth muscle, unlike organic nitrates that require bioconversion. [, , ] It is used intravenously for rapid blood pressure control in hypertensive emergencies and during surgery. [, ] Sodium Nitroprusside, similar to Isosorbide Dinitrate, can induce reflex sympathetic nervous system activation. []
Relevance: Sodium Nitroprusside shares the vasodilatory effect with Isosorbide Dinitrate, although their mechanisms of action differ. [, , ] Clinically, they are both employed in managing cardiovascular conditions but are chosen based on the desired onset and duration of action.
Ethylene Glycol Dinitrate
Compound Description: Ethylene Glycol Dinitrate is an organic nitrate compound with vasodilatory properties. [] Similar to Nitroglycerin and Isosorbide Dinitrate, its availability during intravenous administration can be impacted by its sorption into plastic infusion equipment. []
Relevance: Ethylene Glycol Dinitrate belongs to the same class of vasodilators as Isosorbide Dinitrate (organic nitrates), sharing the presence of nitrate groups in their structure. [] The similar issue of sorption into plastic infusion equipment highlights a common challenge in the intravenous delivery of these compounds. []
SIN-1 (3-Morpholinosydnonimine)
Compound Description: SIN-1 is a drug that acts as a donor of both nitric oxide and superoxide. [] It exhibits vasodilatory effects and has been investigated for its potential in treating cardiovascular conditions. [] Similar to Isosorbide Dinitrate, it can reduce mean capillary pressure, pulmonary artery pressure, and mean right atrial pressure in patients with chronic left ventricular failure. []
Relevance: Although structurally different from Isosorbide Dinitrate, SIN-1 shares its vasodilatory properties and potential therapeutic applications in heart failure. [] The comparison of their hemodynamic effects in clinical studies provides insights into their potential advantages and disadvantages. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Heat shock protein (Hsp) inhibitor I is a benzylidene lactam compound that prevents the synthesis of inducible Hsps Hsp105, Hsp72, and Hsp40. At 100 μM, it can inhibit the development of thermotolerance in COLO 320 DM cells. Its effects on thermotolerance have been studied in the context of clinical fractionated hyperthermia as a modality of cancer therapy. A pan-HSP inhibitor, which inhibits the synthesis of inducible HSPs, including HSP105, HSP72, and HSP40. KNK437 is a novel inhibitor of acquisition of thermotolerance and heat shock protein. KNK437 inhibit stress-induced synthesis of heat shock proteins (HSPs). KNK437 is an effective radiosensitizer that targets multiple pro-survival stress response pathways. KNK437 is a useful agent for enhancing the efficiency of hyperthermic therapy which has less toxic side-effects in prostate cancer.
Kynostatin 272 is a peptide. KNI-272 is a synthetic peptide-based antiviral agent. As a peptidomimetic substrate containing an unnatural amino acid, allophenylnorstatine, KNI-272 selectively binds to and inhibits the human immunodeficiency virus (HIV) 1 and 2 proteases, thereby preventing cleavage of the gag-pol viral polyprotein and resulting in the release of immature, noninfectious virions. (NCI04)
Knoxiadin is a ethanolic extract of the roots of K. valerianoides. Structures of the isolates were identified by their physical-chemical properties and spectroscopic analysis including 2D NMR and MS. Antioxidant, anti-HIV, neuroprotective, and cytotoxic activities were screened by using cell-based models.
KO947 is an ERK inhibitor (IC50 = <50 nM for ERK2). It is greater than 50-fold selective for ERK over a panel of 450 kinases. KO947 reduces phosphorylation of the ERK target p90 ribosomal S6 kinase (RSK) in A375 cancer cells containing constitutively active B-RAFV600E with an IC50 value of less than 250 nM. It inhibits proliferation of A375 cells, as well as mutant K-Ras-expressing HCT116 and H358 cancer cell lines (IC50s = 50-250 nM for all). KO-947 is a potent and selective ERK inhibitor with slow dissociation kinetics. KO-947 showed potent inhibition of ERK signaling pathways and proliferation of tumor cells exhibiting dysregulation of MAPK pathway, including mutations in BRAF, NRAS or KRAS. KO-947 also inhibits MAPK signaling and cell proliferation in preclinical models that are resistant to BRAF and MEK inhibitors. KO-947 induces tumor regressions in BRAF or RAS mutated tumor models as well as in tumor models lacking BRAF/RAS mutations but characterized by other dysregulation of the MAPK pathway.